molecular formula C8H10N2O2 B11917597 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone

Cat. No.: B11917597
M. Wt: 166.18 g/mol
InChI Key: LBGNGFYPSIRSAS-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, along with an ethanone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone typically involves the reaction of appropriate pyrimidine precursors with methoxy and methyl substituents. One common method involves the condensation of 5-methoxy-2-methylpyrimidine with an ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone serves as a valuable building block for more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile intermediate in synthetic pathways.

Research indicates that this compound may possess significant biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth effectively. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential : Certain derivatives have shown promise in inducing apoptosis in cancer cells or inhibiting tumor growth. For example, compounds structurally related to this compound have been investigated for their effects on various cancer cell lines .

Medicinal Chemistry

The compound is being explored as a potential pharmaceutical intermediate in drug development. Its ability to interact with specific enzymes or receptors suggests potential therapeutic applications, particularly as an enzyme inhibitor or receptor antagonist . Ongoing research aims to elucidate its mechanism of action and identify specific molecular targets.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of this compound:

  • Inhibition Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in disease pathways, such as those related to cancer and microbial infections .
  • Cytotoxicity Assessments : Research involving B16F10 melanoma cells indicated that certain derivatives significantly reduced cell viability at low concentrations, suggesting their potential as therapeutic agents against melanoma .
  • Mechanism Exploration : Studies are underway to investigate how structural features influence binding affinity and specificity for biological targets, which could guide further drug design efforts.

Industrial Applications

Beyond research, this compound finds utility in industrial settings:

  • Production of Specialty Chemicals : It is used as a precursor in the synthesis of various specialty chemicals, contributing to the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and anticancer properties, supported by relevant data tables and findings from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator. Research indicates that this compound may interact with specific molecular targets, influencing various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa12.5Significant cytotoxicity observed
K56215.0Moderate cytotoxicity
CFPAC10.0High cytotoxicity

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes, which are crucial in metabolic pathways:

Enzyme Inhibition Type IC50 (µM)
PDHc E1Competitive6.1 ± 0.5
PARP1Non-competitive18.0

These results indicate that the compound can effectively inhibit key enzymes involved in metabolic processes and DNA repair mechanisms, which are often dysregulated in cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the pyrimidine ring and substituents on the ethanone moiety have been explored:

  • Substituent Effects : Variations in substituents on the pyrimidine ring significantly influence the compound's potency as an enzyme inhibitor.
Substituent Activity Change
-OCH3Increased potency
-ClDecreased potency

This table illustrates how specific alterations can enhance or diminish biological activity, guiding future synthesis efforts .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Tumor Growth Inhibition :
    • A study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models.
    • Dosage: 50 mg/kg daily for two weeks.
    • Result: Tumor volume decreased by approximately 40% compared to control groups.
  • Synergistic Effects with Other Agents :
    • When combined with traditional chemotherapeutics, such as doxorubicin, enhanced antitumor effects were observed.
    • This suggests potential for combination therapy strategies .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C8H10N2O2/c1-5(11)8-7(12-3)4-9-6(2)10-8/h4H,1-3H3

InChI Key

LBGNGFYPSIRSAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)C)OC

Origin of Product

United States

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